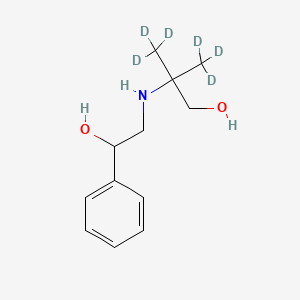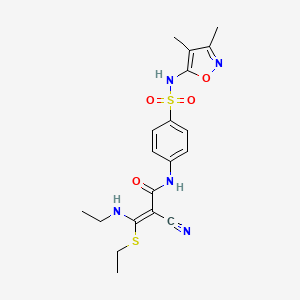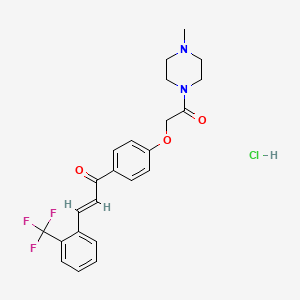
Nrf2 activator-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nrf2 activator-4 is a potent and orally active compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by inducing the expression of various cytoprotective and detoxifying genes . This compound has shown promise in protecting cells from oxidative damage and improving cognitive functions in animal models .
准备方法
Synthetic Routes and Reaction Conditions
Nrf2 activator-4, also known as Compound 20a, can be synthesized through a multi-step chemical process. The synthetic route involves the reaction of specific starting materials under controlled conditions to form the desired product. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the compound’s activity.
- Purification and isolation of the final product to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for research and potential therapeutic applications .
化学反应分析
Types of Reactions
Nrf2 activator-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further react with cellular components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
科学研究应用
Nrf2 activator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Nrf2 pathway and its role in cellular defense mechanisms.
Biology: Investigated for its potential to protect cells from oxidative stress and inflammation.
Medicine: Explored for its therapeutic potential in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway
作用机制
Nrf2 activator-4 exerts its effects by activating the Nrf2 pathway. The compound interacts with the Kelch-like ECH-associated protein 1 (Keap1), leading to the release and stabilization of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes. This binding induces the expression of genes involved in antioxidant defense, detoxification, and cellular protection .
相似化合物的比较
Similar Compounds
Several compounds are known to activate the Nrf2 pathway, including:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables.
Dimethyl fumarate: A synthetic compound used in the treatment of multiple sclerosis.
Curcumin: A natural compound found in turmeric with antioxidant properties
Uniqueness of Nrf2 activator-4
This compound is unique due to its high potency and oral bioavailability. It has shown significant efficacy in preclinical studies, particularly in models of oxidative stress and cognitive impairment. Its ability to effectively activate the Nrf2 pathway and induce the expression of cytoprotective genes makes it a promising candidate for further research and potential therapeutic applications .
属性
分子式 |
C23H24ClF3N2O3 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC 名称 |
(E)-1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C23H23F3N2O3.ClH/c1-27-12-14-28(15-13-27)22(30)16-31-19-9-6-18(7-10-19)21(29)11-8-17-4-2-3-5-20(17)23(24,25)26;/h2-11H,12-16H2,1H3;1H/b11-8+; |
InChI 键 |
MLBFDNAGDZEBHA-YGCVIUNWSA-N |
手性 SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3C(F)(F)F.Cl |
规范 SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


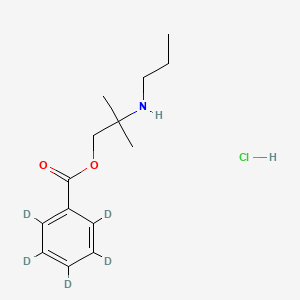
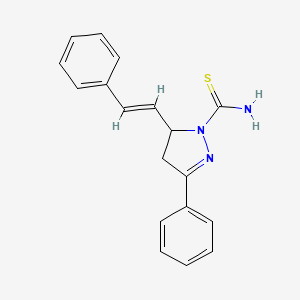
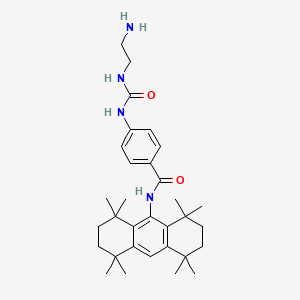
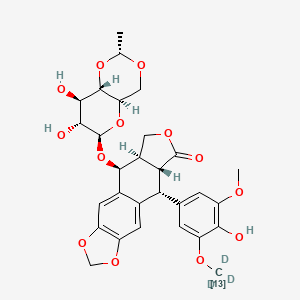

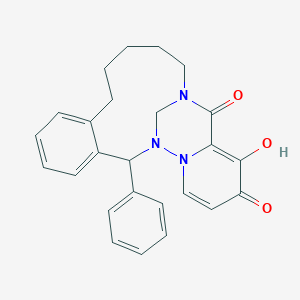
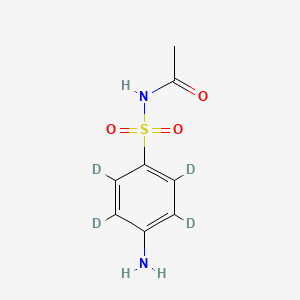
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
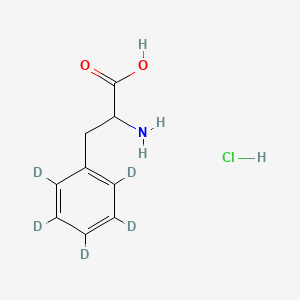

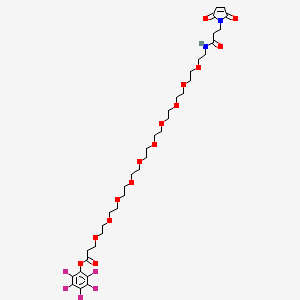
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
